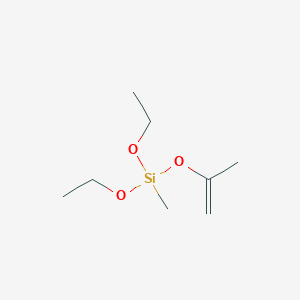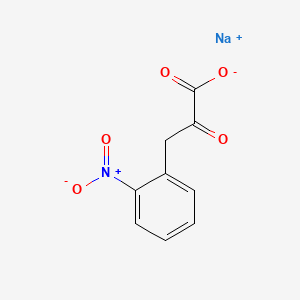
(3beta,24xi)-Stigmasta-5,22-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,24xi)-Stigmasta-5,22-dien-3-ol: is a naturally occurring sterol compound. It is a derivative of stigmastane and is known for its presence in various plant sources. This compound is part of the larger family of phytosterols, which are structurally similar to cholesterol and play significant roles in plant cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,24xi)-Stigmasta-5,22-dien-3-ol typically involves the extraction from plant sources followed by purification processes. The synthetic routes may include:
Extraction: The compound is extracted from plant materials using solvents like ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources like soybeans or other oilseeds. The process includes:
Solvent Extraction: Using large volumes of solvents to extract the compound.
Distillation: Removing the solvent to concentrate the compound.
Crystallization: Further purification by crystallizing the compound from the concentrated extract.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,24xi)-Stigmasta-5,22-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have different biological and chemical properties.
Applications De Recherche Scientifique
(3beta,24xi)-Stigmasta-5,22-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in plant physiology and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cholesterol-lowering properties.
Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of (3beta,24xi)-Stigmasta-5,22-dien-3-ol involves its interaction with cell membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also interacts with enzymes involved in cholesterol metabolism, potentially lowering cholesterol levels in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Campesterol: Structurally similar and found in many of the same plant sources.
Stigmasterol: A close relative with similar biological activities.
Uniqueness
(3beta,24xi)-Stigmasta-5,22-dien-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its specific double bond positions and stereochemistry differentiate it from other phytosterols, leading to unique biological activities and applications.
Propriétés
Numéro CAS |
76250-40-3 |
|---|---|
Formule moléculaire |
C29H48O |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23+,24+,25-,26?,27+,28+,29-/m1/s1 |
Clé InChI |
HCXVJBMSMIARIN-UBRXTBFESA-N |
SMILES isomérique |
CCC(/C=C/[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



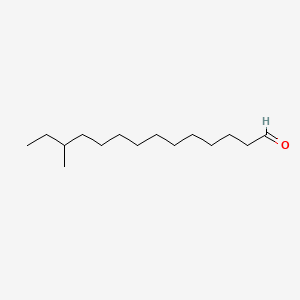
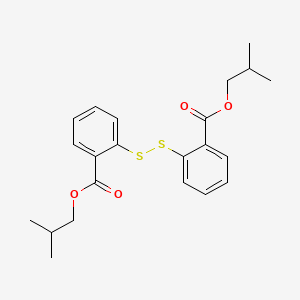
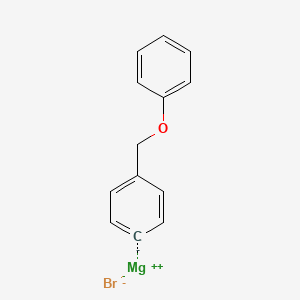
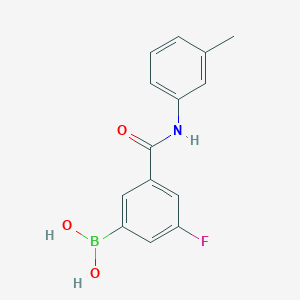

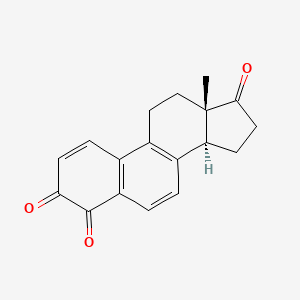
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)

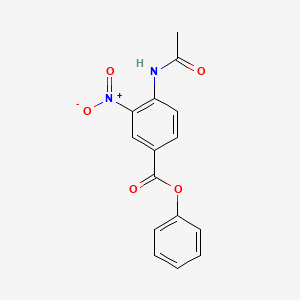
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
